

A Technical Guide to P-Hydroxybenzaldehyde-¹³C₆: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *P-Hydroxybenzaldehyde-13C6*

Cat. No.: *B018057*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of P-Hydroxybenzaldehyde-¹³C₆, a stable isotope-labeled compound with significant potential in metabolic research and drug development. This document covers its fundamental properties, detailed synthesis protocols, and its application in tracer studies, with a focus on its neuroprotective effects.

Core Compound Properties

P-Hydroxybenzaldehyde-¹³C₆ is a labeled analog of p-hydroxybenzaldehyde, a naturally occurring phenolic aldehyde found in various plants, including the orchids *Gastrodia elata* and *Galeola faberi*, as well as in vanilla. The incorporation of six carbon-13 isotopes into the benzene ring makes it an invaluable tool for metabolic flux analysis and as an internal standard in mass spectrometry-based quantification.

Property	Value	Reference
Chemical Name	4-Hydroxybenzaldehyde-(ring- $^{13}\text{C}_6$)	[1][2]
CAS Number	201595-48-4	[1][2]
Molecular Formula	$^{13}\text{C}_6\text{H}_5\text{O}_2$	[1]
Molecular Weight	128.08 g/mol	[1]
Appearance	White to off-white solid	
Solubility	Soluble in methanol, ethanol, and DMSO	

Synthesis of P-Hydroxybenzaldehyde- $^{13}\text{C}_6$

The synthesis of P-Hydroxybenzaldehyde- $^{13}\text{C}_6$ involves the introduction of a formyl group onto a $^{13}\text{C}_6$ -labeled phenol ring. A common method is the Reimer-Tiemann reaction, which utilizes chloroform in a basic solution. Below is a representative experimental protocol.

Experimental Protocol: Synthesis via Reimer-Tiemann Reaction

Materials:

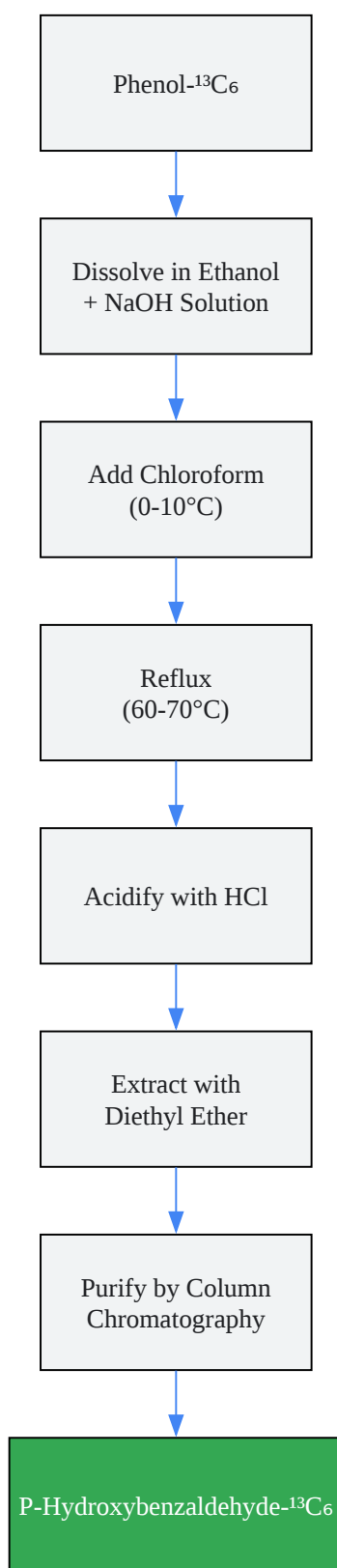
- Phenol- $^{13}\text{C}_6$
- Chloroform
- Sodium hydroxide
- Ethanol
- Hydrochloric acid
- Diethyl ether
- Anhydrous sodium sulfate

- Silica gel for column chromatography
- Hexane and Ethyl acetate for elution

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Phenol- $^{13}\text{C}_6$ (1 equivalent) in ethanol.
- **Addition of Base:** Add a concentrated aqueous solution of sodium hydroxide (4 equivalents) to the flask and stir the mixture at room temperature for 30 minutes.
- **Addition of Chloroform:** Cool the mixture in an ice bath and add chloroform (1.5 equivalents) dropwise over a period of 1 hour, ensuring the temperature does not exceed 10°C .
- **Reflux:** After the addition is complete, heat the reaction mixture to $60\text{--}70^\circ\text{C}$ and reflux for 4-6 hours. The color of the mixture will typically turn dark.
- **Work-up:** Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
- **Drying and Concentration:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure P-Hydroxybenzaldehyde- $^{13}\text{C}_6$.

Logical Workflow for Synthesis:



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Synthesis Workflow of P-Hydroxybenzaldehyde-¹³C₆

Application in Metabolic Tracer Studies

P-Hydroxybenzaldehyde- $^{13}\text{C}_6$ is an ideal tracer for studying the metabolic fate of phenolic compounds in biological systems. Its heavy isotope labeling allows for the unambiguous tracking of its biotransformation products by mass spectrometry.

Experimental Protocol: LC-MS Based ^{13}C Tracer Study in Cell Culture

Materials:

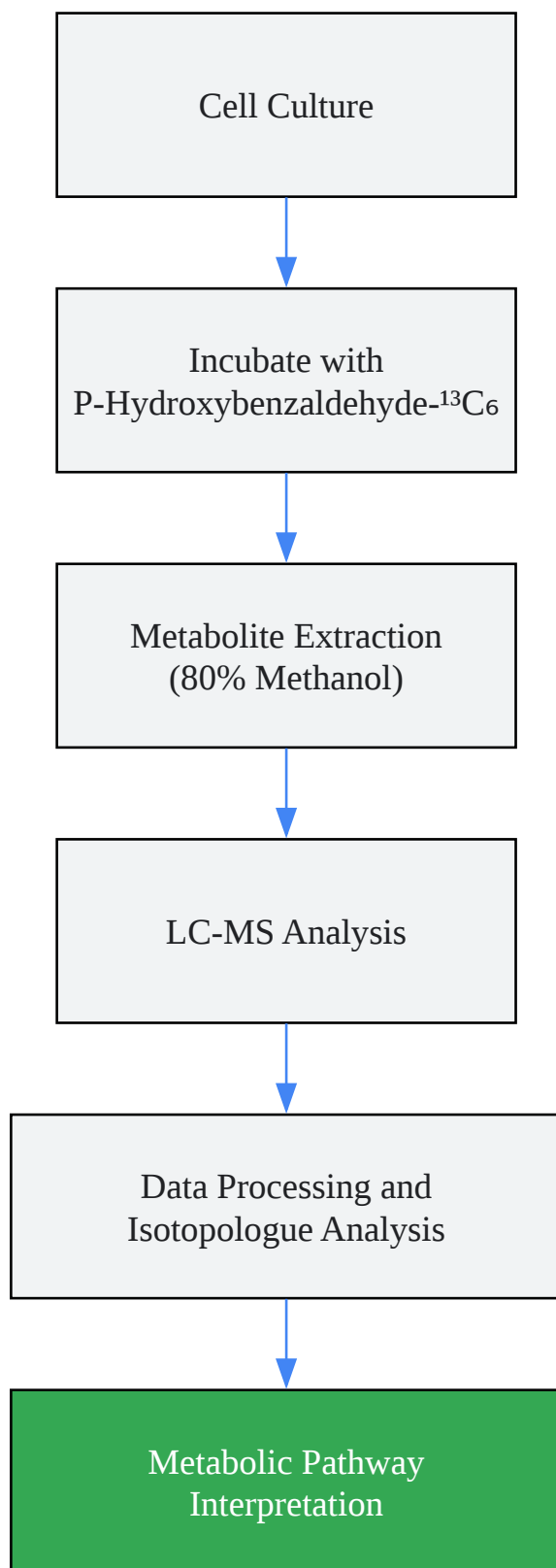
- Adherent cells (e.g., neuronal cell line)
- Standard culture medium
- Labeling medium containing P-Hydroxybenzaldehyde- $^{13}\text{C}_6$
- Phosphate-Buffered Saline (PBS), ice-cold
- 80% Methanol in water, chilled to -80°C
- LC-MS grade water, methanol, and acetonitrile
- Formic acid

Procedure:

- Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
- Labeling: Replace the standard medium with the pre-warmed labeling medium containing a known concentration of P-Hydroxybenzaldehyde- $^{13}\text{C}_6$. Incubate for a time course (e.g., 0, 1, 4, 12, 24 hours).
- Metabolite Extraction:
 - Aspirate the labeling medium and wash the cells once with ice-cold PBS.
 - Immediately add 1 mL of ice-cold 80% methanol to quench metabolism.

- Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
- Vortex and centrifuge at 4°C to pellet cellular debris.
- Sample Preparation for LC-MS:
 - Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
 - Reconstitute the dried metabolites in a suitable volume of LC-MS grade water/methanol (50:50) for analysis.
- LC-MS Analysis:
 - Inject the samples onto a reverse-phase or HILIC column coupled to a high-resolution mass spectrometer.
 - Acquire data in full scan mode to detect all isotopologues of potential metabolites.
- Data Analysis:
 - Process the raw data to identify and quantify the mass isotopologues of metabolites derived from P-Hydroxybenzaldehyde- $^{13}\text{C}_6$.
 - Correct for natural isotope abundance to determine the true fractional enrichment.

Workflow for a ^{13}C Tracer Study:



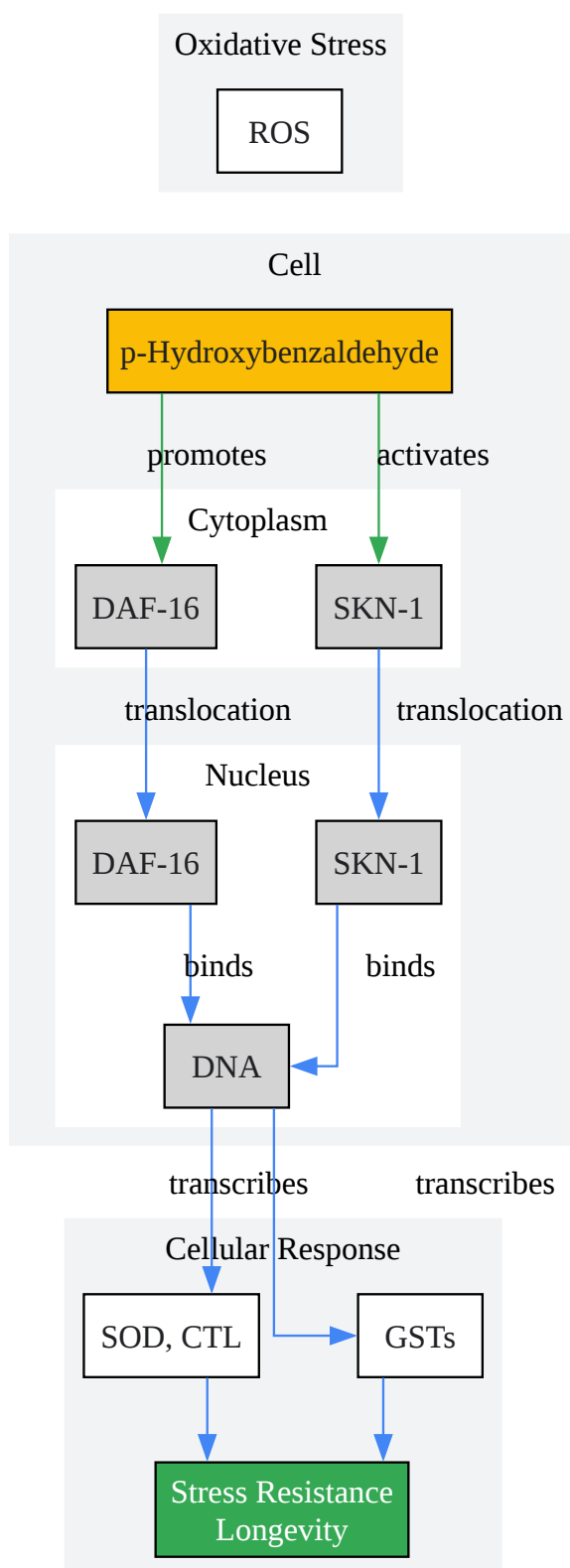
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Generalized Workflow for a ¹³C Tracer Study

Neuroprotective Signaling Pathways

Recent studies on the unlabeled p-hydroxybenzaldehyde have elucidated its neuroprotective effects, particularly in models of Alzheimer's disease.[3][4] The compound has been shown to enhance resistance to oxidative stress by modulating the DAF-16/FOXO and SKN-1/Nrf2 signaling pathways in *C. elegans*. [5][6][7] P-hydroxybenzaldehyde promotes the nuclear translocation of the DAF-16 transcription factor, leading to the upregulation of downstream stress-response genes such as superoxide dismutase (SOD) and catalase (CTL).[5] Concurrently, it activates SKN-1, which induces the expression of detoxification enzymes like glutathione S-transferases (GSTs).[5]

DAF-16 and SKN-1 Signaling Pathway:



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Neuroprotective Signaling of p-Hydroxybenzaldehyde

P-hydroxybenzaldehyde has also been identified as an antagonist of the GABA-A receptor at high concentrations, suggesting its potential role in modulating neuronal inhibition.[8][9][10]

This technical guide provides a foundational understanding of P-Hydroxybenzaldehyde- $^{13}\text{C}_6$ for its application in advanced research. The provided protocols and pathway diagrams serve as a starting point for designing and interpreting experiments aimed at elucidating the metabolic and signaling roles of this important phenolic compound.

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